molecular formula C12H16O3 B13203755 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

Cat. No.: B13203755
M. Wt: 208.25 g/mol
InChI Key: BKYRPNSGYKSQGU-UHFFFAOYSA-N
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Description

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is a chemical compound with the molecular formula C12H16O3 It belongs to the class of benzodioxins, which are characterized by a dioxin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-6,7-dimethylphenol with ethylene oxide in the presence of a catalyst to form the dioxin ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin, 2,3-dihydro-: A structurally related compound with similar chemical properties.

    Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another related compound with a ketone functional group.

Uniqueness

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to its specific substitution pattern on the benzodioxin ring. The presence of ethyl and methyl groups at specific positions enhances its chemical reactivity and potential biological activity compared to other benzodioxin derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-ethyl-6,7-dimethyl-2H-1,4-benzodioxin-3-ol

InChI

InChI=1S/C12H16O3/c1-4-12(13)7-14-10-5-8(2)9(3)6-11(10)15-12/h5-6,13H,4,7H2,1-3H3

InChI Key

BKYRPNSGYKSQGU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC2=C(O1)C=C(C(=C2)C)C)O

Origin of Product

United States

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